N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S2/c1-18(2,24-12-14-4-6-15(19)7-5-14)13-20-25(21,22)17-10-8-16(23-3)9-11-17/h4-11,20H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBMZECMVOFRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)OC)SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with a thiol to form the corresponding sulfanyl derivative. This intermediate is then reacted with 2-methylpropylamine to introduce the amine group. Finally, the resulting compound is sulfonated with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural features that allow for interaction with biological targets. The presence of the methoxy group and the sulfonamide moiety suggests possible activity in modulating enzyme functions or receptor interactions.
Anticancer Activity
Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, sulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrase, which is often overexpressed in tumors, facilitating tumor growth and metastasis. The specific application of N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide in this context remains to be fully explored but could follow similar pathways as other sulfonamide derivatives.
Neurological Applications
The compound has been investigated for its potential to enhance KCC2 (potassium chloride cotransporter 2) expression, which plays a critical role in maintaining neuronal excitability and synaptic balance. A study highlighted that enhancing KCC2 expression could provide therapeutic benefits in neurological disorders such as epilepsy and schizophrenia . This suggests that this compound may serve as a candidate for further research in neuropharmacology.
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. By binding to the active sites of these enzymes, the compound may alter metabolic processes, potentially leading to therapeutic effects in conditions characterized by dysregulated metabolism.
Receptor Modulation
The structural characteristics of the compound suggest it may interact with specific receptors in the central nervous system. This interaction can modulate neurotransmitter release or receptor activation, thereby influencing neurological functions and behaviors.
Case Studies and Research Findings
Several studies have documented the effects of similar compounds, providing insights into the potential applications of this compound.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The methoxybenzenesulfonamide moiety may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide: This compound has a similar structure but with a benzenecarboxamide group instead of a methoxybenzenesulfonamide group.
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide: This compound features a methanesulfonamide group instead of a methoxybenzenesulfonamide group.
Uniqueness
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide is unique due to the presence of the methoxybenzenesulfonamide group, which can impart distinct chemical and biological properties. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H18ClN1O3S2
- Molecular Weight : 357.89 g/mol
- IUPAC Name : this compound
The presence of the sulfanyl and methoxy groups in the structure contributes to its biological activity, particularly in interactions with biological targets.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains, potentially through disruption of cell wall synthesis.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, reducing cytokine production and inflammatory responses.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate effectiveness as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment involving murine models, the compound was administered to assess its anti-inflammatory effects. Results showed a notable decrease in tumor necrosis factor-alpha (TNF-α) levels by approximately 50% compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
- Cytotoxicity Studies : In vitro assays revealed that concentrations above 100 µM led to cytotoxic effects in cancer cell lines, indicating a potential role in cancer therapy.
- Pharmacokinetics : Studies on absorption and metabolism suggest favorable pharmacokinetic properties, with good bioavailability and a half-life conducive for therapeutic use.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and sulfonamide coupling. For example:
Step 1 : React 4-methoxybenzenesulfonyl chloride with 2-[(4-chlorobenzyl)sulfanyl]-2-methylpropylamine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).
Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .
Step 3 : Optimize yield by controlling stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and reaction time (6–8 hours) .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with a gradient eluent (hexane → ethyl acetate) to separate sulfonamide derivatives. Purity is confirmed by HPLC (>95% purity, C18 column, acetonitrile/water 60:40) .
Q. How can researchers confirm compound purity post-synthesis?
- Methodological Answer :
- TLC : Compare Rf values against reference standards under UV (254 nm).
- Melting Point Analysis : A sharp melting range (e.g., 178–183°C) indicates purity .
- Spectroscopic Consistency : Match NMR (¹H, ¹³C) and IR spectra with literature data (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, the methylpropyl group’s protons may show coupling with adjacent sulfanyl protons .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning. The 4-chlorobenzyl group’s orientation can be confirmed via crystallographic data (e.g., torsion angles < 10°) .
Q. What strategies are used to assess bioactivity and mechanisms of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Test sulfonamide interactions with carbonic anhydrase or antimicrobial targets using fluorometric assays (e.g., 4-nitrophenyl acetate hydrolysis monitored at 405 nm) .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., PDB ID: 1MXZ). Focus on the sulfonamide group’s hydrogen bonding with active-site residues .
Q. How to design experiments to study sulfonamide interactions in biological systems?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and serum albumin (e.g., ΔH = −12 kcal/mol, Kd = 5 µM) .
- Metabolic Stability Tests : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze degradation via LC-MS/MS .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities (e.g., antimicrobial vs. no activity)?
- Methodological Answer :
- Strain-Specific Variations : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria under standardized MIC protocols .
- Solubility Adjustments : Use DMSO concentrations <1% to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
